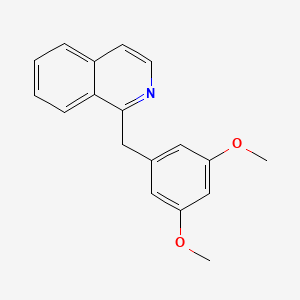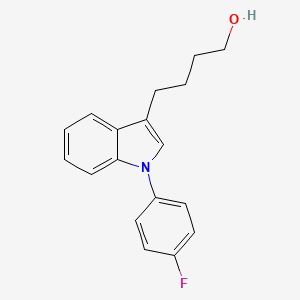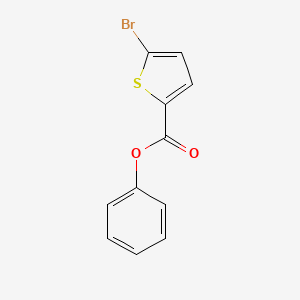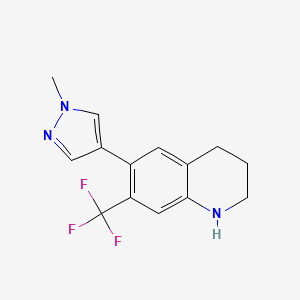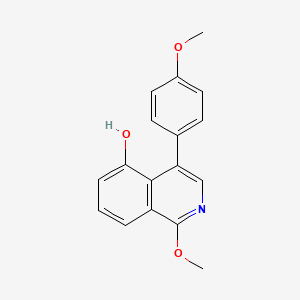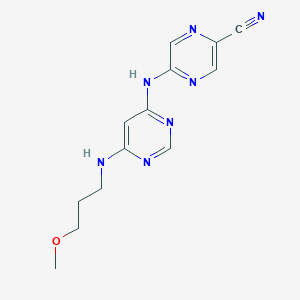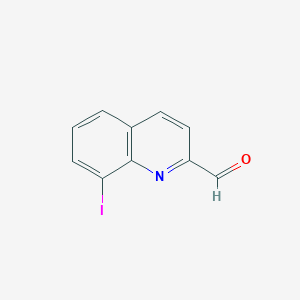
8-Iodoquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodoquinoline-2-carbaldehyde is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound features an iodine atom at the 8th position and an aldehyde group at the 2nd position of the quinoline ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoquinoline-2-carbaldehyde typically involves the iodination of quinoline-2-carbaldehyde. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 8th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 8-Iodoquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: 8-Iodoquinoline-2-carboxylic acid.
Reduction: 8-Iodoquinoline-2-methanol.
Substitution: 8-Azidoquinoline-2-carbaldehyde, 8-Cyanoquinoline-2-carbaldehyde.
Scientific Research Applications
8-Iodoquinoline-2-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and detection.
Medicine: It is investigated for its potential as an intermediate in the synthesis of pharmaceutical agents with antimicrobial, anticancer, and antiviral properties.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-Iodoquinoline-2-carbaldehyde is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. The aldehyde group can react with amino groups in proteins and enzymes, leading to the formation of Schiff bases. This interaction can modulate the activity of the target proteins and enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
8-Hydroxyquinoline-2-carbaldehyde: Features a hydroxyl group at the 8th position instead of an iodine atom. It is known for its chelating properties and use in metal ion detection.
8-Methoxyquinoline-2-carbaldehyde: Contains a methoxy group at the 8th position. It is used in the synthesis of various organic compounds and pharmaceuticals.
8-Bromoquinoline-2-carbaldehyde: Has a bromine atom at the 8th position. It is used as an intermediate in the synthesis of biologically active molecules.
Uniqueness: 8-Iodoquinoline-2-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other halogenated quinoline derivatives. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with other molecules.
Properties
Molecular Formula |
C10H6INO |
|---|---|
Molecular Weight |
283.06 g/mol |
IUPAC Name |
8-iodoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H6INO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H |
InChI Key |
IUNLBUNATDWZGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


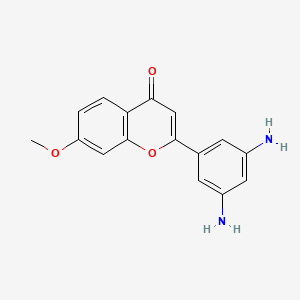
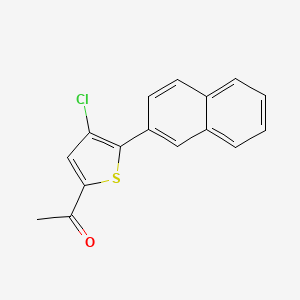
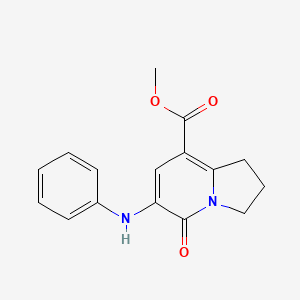
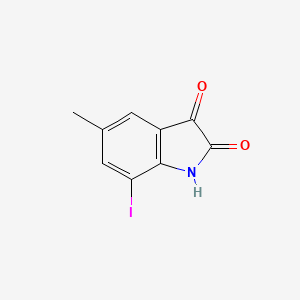
![3-Methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15063667.png)
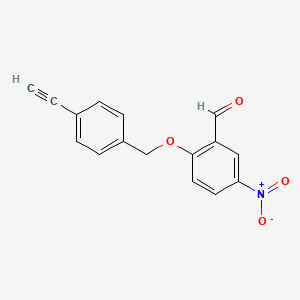

![Aziridine, 2-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15063689.png)
